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molecular formula C9H8N2O2 B3054526 7-methoxy-2H-phthalazin-1-one CAS No. 60889-22-7

7-methoxy-2H-phthalazin-1-one

Cat. No. B3054526
M. Wt: 176.17 g/mol
InChI Key: YIZCCTNPTLWTFJ-UHFFFAOYSA-N
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Patent
US04093725

Procedure details

A hot solution of potassium permanganate (570 g, 3.6 mole) in water (1520 ml) was added in portions to a vigorously stirred mixture of 2-methyl-4-methoxyacetophenone (152 g, 0.93 mole) and potassium carbonate (76 g, 0.55 mole) in water (5700 ml) at 100°. The colour was allowed to discharge between additions, and the mixture was heated for a further 30 minutes after completion of the addition. The cold filtered solution was re-heated to 90° and the pH adjusted to 8.0. Hydrazine hydrate (51 g, 1.04 mole) was added and the volume of the solution was reduced to 3000 ml by evaporation. The filtered solution was made strongly acidic with hydrochloric acid and the resultant precipitate collected and washed with water. The solid was digested several times with methanol to leave a residue of 4-carboxy-7-methoxy-1(2H)-phthalazinone (51 g, 25%, m.p. 239°-240° (decomposition). The carboxylic acid was heated in an oil bath at 260° until evolution of carbon dioxide ceased (about 5 minutes), then immediately cooled. Soxhlet extraction of the product with water gave 7-methoxy-1(2H)-phthalazinone (41.3 g, 25%) m.p. 228°-229°).
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:14][CH3:15])=[CH:11][CH:12]=2)[C:7](=[O:16])[NH:6][N:5]=1)(O)=O.C(=O)=O>>[CH3:15][O:14][C:10]1[CH:9]=[C:8]2[C:13]([CH:4]=[N:5][NH:6][C:7]2=[O:16])=[CH:12][CH:11]=1

Inputs

Step One
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=NNC(C2=CC(=CC=C12)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 5 minutes)
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
immediately cooled
EXTRACTION
Type
EXTRACTION
Details
Soxhlet extraction of the product with water

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=NNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.3 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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